(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
Overview
Description
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate is a useful research compound. Its molecular formula is C13H25NO3 and its molecular weight is 243.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate, a carbamate derivative, has been the subject of various studies focusing on its biological activities and potential applications in medicinal chemistry. This article reviews the synthesis, mechanisms of action, biological evaluations, and case studies related to this compound.
Property | Value |
---|---|
Molecular Formula | C13H25NO3 |
Molecular Weight | 243.34 g/mol |
IUPAC Name | tert-butyl N-(1-cyclohexyl-2-hydroxyethyl)carbamate |
CAS Number | 107202-39-1 |
The compound exhibits a typical carbamate structure, characterized by a tert-butyl group and a cyclohexyl moiety attached to a hydroxyethyl chain. Its molecular interactions are primarily influenced by hydrogen bonding and hydrophobic interactions due to its structural components.
This compound functions primarily as an enzyme inhibitor . It binds to the active site of target enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial in various biological contexts, particularly in drug design aimed at modulating enzyme functions.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit urease activity, which is significant in treating conditions related to urea metabolism . The inhibition is typically assessed through kinetic studies that measure the rate of substrate conversion in the presence of the inhibitor.
Case Studies
- Urease Inhibition : In a study evaluating various carbamate derivatives, this compound was identified as a potent urease inhibitor. The study utilized molecular docking techniques to predict binding affinities and confirmed the inhibitory effects through enzyme assays .
- Anticancer Potential : Another investigation explored the anticancer properties of this compound by assessing its effects on cancer cell lines. Results demonstrated that it could induce apoptosis in certain breast cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
- Pharmacokinetics : Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics in vivo, making it a candidate for further development in pharmaceutical applications .
Applications in Medicinal Chemistry
The compound is being investigated for various therapeutic applications:
- Drug Design : Its ability to selectively inhibit enzymes makes it a valuable scaffold for designing new drugs targeting specific metabolic pathways.
- Biological Research : Researchers utilize this compound to study enzyme-substrate interactions, providing insights into metabolic regulation and potential drug targets .
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBRORWNNGUYQA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584528 | |
Record name | tert-Butyl [(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107202-39-1 | |
Record name | tert-Butyl [(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-L-cyclohexylglycinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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